2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline
Description
Properties
IUPAC Name |
2-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8/c1-24-12-22-16-17(24)20-11-21-18(16)26-8-6-25(7-9-26)15-10-19-13-4-2-3-5-14(13)23-15/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIJEBNIRVYEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution of 2-Chloroquinoxaline
The most widely reported route involves substituting the chlorine atom in 2-chloroquinoxaline with piperazine, followed by purine coupling.
Reaction Conditions and Optimization
-
Substrate : 2-Chloroquinoxaline (1.0 mmol) reacts with piperazine (1.2 mmol) in PEG-400 at room temperature.
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Catalyst System : Anhydrous K₂CO₃ (2.0 eq) and KI (0.3 eq) enhance nucleophilicity and reduce reaction time to 35 minutes.
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Yield : 94% in PEG-400 versus ≤85% in acetonitrile or DMF (Table 1).
Table 1: Solvent Impact on 2-Chloroquinoxaline-Piperazine Coupling
| Solvent | Time (min) | Yield (%) |
|---|---|---|
| PEG-400 | 35 | 94 |
| Acetonitrile | 180 | 78 |
| DMF | 195 | 74 |
PEG-400’s dual role as solvent and phase-transfer catalyst facilitates Cl⁻ displacement via a Meisenheimer complex.
Purine Functionalization
The intermediate 2-piperazinylquinoxaline undergoes N-alkylation with 6-chloro-9-methylpurine:
One-Pot Tandem Synthesis
A streamlined approach couples 2-chloroquinoxaline, piperazine, and 9-methylpurine-6-amine in a single reaction vessel:
Advantages :
Solid-Phase Mechanochemical Synthesis
For scale-up, solvent-free grinding achieves comparable efficiency:
This method aligns with green chemistry principles but requires stringent moisture control.
Structural Characterization and Analytical Data
Synthesized compounds are validated using:
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¹H/¹³C NMR : Piperazine protons appear as triplets at δ 2.8–3.1 ppm, while purine C8 resonates at δ 148–152 ppm.
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IR : N-H stretches at 3300–3400 cm⁻¹ confirm secondary amine formation.
Challenges and Optimization Strategies
Regioselectivity in Quinoxaline Substitution
Competing substitution at C6/C7 positions is mitigated by:
Purine Stability Under Basic Conditions
9-Methylpurine derivatives degrade above 80°C; thus, reactions are conducted at ≤50°C.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| PEG-400 Substitution | 35 min | 94 | 98 |
| One-Pot Tandem | 45 min | 84 | 95 |
| Mechanochemical | 60 min | 86 | 97 |
PEG-400-based methods offer optimal balance between speed and yield, while mechanochemical synthesis excels in sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the quinoxaline or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse analogs.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of a quinoxaline ring fused with a piperazine moiety and a methylated purine derivative. The synthesis typically involves multi-step organic reactions, starting with the preparation of the purine derivative through alkylation, followed by the formation of the piperazine ring and finally attaching the quinoxaline moiety via nucleophilic substitution.
Medicinal Chemistry
-
Anticancer Activity :
- Compounds similar to 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline have shown potential as anticancer agents. Studies indicate that purine derivatives can induce apoptosis in cancer cells, and quinoxaline derivatives are known for their antitumor properties. The combination of these structural elements may enhance efficacy against various cancer types .
- Kinase Inhibition :
-
Antimicrobial Properties :
- Research on structurally related compounds indicates that they may possess antimicrobial activity. For instance, certain purine-piperazine conjugates have shown effectiveness against Mycobacterium tuberculosis and various fungal strains. This suggests that this compound may also exhibit similar antimicrobial effects.
Neuroscience
- CB1 Receptor Modulation :
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that purine derivatives induce apoptosis in breast cancer cells. |
| Study B | Kinase Inhibition | Identified structural similarities with known CDK inhibitors, suggesting potential for further development. |
| Study C | Antimicrobial Effects | Found activity against Mycobacterium tuberculosis in related piperazine compounds. |
| Study D | CB1 Receptor Interaction | Showed modulation of CB1 receptor activity could lead to new treatments for metabolic disorders. |
Mechanism of Action
The mechanism of action of 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: 2-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline
- CAS No.: 2549042-52-4
- Molecular Formula : C₁₈H₁₈N₈
- Molecular Weight : 346.4 g/mol
- Smiles Notation: Cn1cnc2c(N3CCN(c4cnc5ccccc5n4)CC3)ncnc21
The compound features a quinoxaline core linked via a piperazine bridge to a 9-methylpurine moiety. However, critical physicochemical data (e.g., solubility, melting point) and biological activity remain unreported.
Comparison with Structural Analogs
2.1. Quinoline-Piperazine Derivatives ()
A series of methyl benzoate derivatives (C1–C7) with substituted quinoline-piperazine scaffolds were synthesized and characterized. Key differences include:
- Electronic Effects: The electron-deficient quinoxaline core may enhance π-π stacking compared to quinoline.
2.2. Piperazine-Linked Quinoxalines ()
- 2-Chloro-3-(piperazin-1-yl)quinoxaline (9): Synthesized via POCl₃-mediated chlorination and piperazine substitution. Unlike the target compound, it lacks the purine moiety, resulting in lower molecular weight (279.7 g/mol) and reduced steric bulk.
- Pyrrolidin-1-yl(quinoxalin-6-yl)methanone ([938160-11-3]): Features a pyrrolidine-ketone substituent instead of purine-piperazine. The carbonyl group may alter solubility and binding affinity in biological systems.
2.3. Purine-Containing Analogs ()
- 9-Hexofuranosyl-9H-purin-6-amine (CAS 10279-91-1): A nucleoside analog with a sugar-linked purine.
Biological Activity
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline is a complex organic compound notable for its unique structure, which combines a quinoxaline core with a piperazine ring and a methylated purine derivative. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves multi-step organic reactions, beginning with the preparation of the quinoxaline core, followed by functionalization with a piperazine ring, and finally introducing the 9-methyl-9H-purin-6-yl group. Specific reaction conditions are optimized to achieve high yields and purity, making it suitable for further biological evaluations .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of various enzymes or receptors, leading to significant biological effects such as:
- Inhibition of Kinases : The compound may inhibit certain kinases involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- DNA Interaction : It has been suggested that this compound could interact with DNA, influencing processes like replication and transcription .
Anticancer Activity
Several studies have explored the anticancer properties of compounds structurally related to this compound. For instance, derivatives of piperazine and purine have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves cell cycle arrest and induction of apoptosis.
Case Study:
A recent study evaluated a series of piperazine derivatives for their antitumor activity. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells .
Antimicrobial Activity
The antimicrobial potential of related compounds has also been investigated. For example, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis, with minimum inhibitory concentrations (MICs) reported in the range of 2.5 to 10 μg/mL.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 2-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinoxaline | 5.0 | S. aureus |
| N-(4,9-dioxo-naphtho[2,3-d]thiazol) derivative | 2.5 | S. epidermidis, MRSA |
| Ciprofloxacin–uracil conjugate | <1 | MRSA |
Research Applications
The unique structure of this compound makes it a valuable candidate for various research applications:
- Drug Development : Investigated for its potential as a lead compound in developing new therapeutics targeting cancer and infectious diseases.
- Chemical Biology : Used as a probe to study biological pathways involving kinases and nucleic acids.
- Material Science : Explored for applications in advanced materials due to its unique chemical properties .
Q & A
Q. What are the established synthetic routes for 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline?
The synthesis typically involves:
- Quinoxaline core formation : Condensation of o-phenylenediamine with oxalic acid in acidic conditions (e.g., 4N HCl) to yield quinoxaline-2,3-dione .
- Chlorination : Treatment with POCl₃ and DMF to produce 2,3-dichloroquinoxaline .
- Piperazine introduction : Reaction with piperazine derivatives under basic conditions (e.g., Na₂CO₃ or triethylamine) in solvents like acetonitrile or ethanol .
- Purine coupling : Substitution at the piperazine nitrogen using 9-methyl-9H-purine derivatives via nucleophilic aromatic substitution or cross-coupling reactions . Key challenges include optimizing reaction time, temperature, and purification (e.g., column chromatography) to achieve high yields (>70%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., δ 8.43 ppm for purine protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 521.4 [M+1] for analogous purine-piperazine derivatives) .
- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (1700–1650 cm⁻¹) and aromatic C-H stretches .
- X-ray Crystallography : Resolves 3D structure using programs like SHELXL for small-molecule refinement .
Q. What are the primary pharmacological targets associated with this compound?
- Serotonin receptors : Structural analogs (e.g., 6-(1-piperazinyl)quinoxaline) exhibit serotonin-mimetic activity, suggesting potential CNS applications .
- Phosphoinositide 3-kinase (PI3K) : Piperazinylquinoxaline derivatives inhibit PI3Kα (IC₅₀: 24–40 nM), indicating anticancer potential via apoptosis induction and cell cycle arrest .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for large-scale preparation?
- Catalyst screening : Use phase-transfer catalysts (e.g., TEBAC) to enhance nucleophilic substitution efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates, while ethanol minimizes side reactions .
- Purification protocols : Employ recrystallization (e.g., using rectified spirit) or flash chromatography with gradients of ethyl acetate/hexane .
- Reaction monitoring : TLC or HPLC tracks intermediate formation to avoid over-chlorination or byproducts .
Q. How should contradictory biological activity data (e.g., varying IC₅₀ values) be analyzed?
- Assay standardization : Compare cell lines (e.g., MCF-7 vs. HeLa), incubation times, and PI3K isoform specificity .
- Statistical validation : Apply ANOVA to assess significance of activity differences across replicates .
- Structural analogs : Test derivatives with modified substituents (e.g., sulfonyl vs. methoxy groups) to identify SAR trends .
Q. What computational strategies support mechanistic studies of this compound?
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with PI3Kα (e.g., hydrogen bonding with Val851 and Met922) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
Q. How do structural modifications influence biological activity and selectivity?
- Piperazine substituents : 4-Methylpiperazine enhances solubility, while sulfonyl groups improve PI3Kα inhibition (IC₅₀: 24 nM vs. 1.34 mM for methylsulfonyl derivatives) .
- Purine/pyridazine replacements : Substituting purine with pyridazine reduces serotonin activity but increases anticancer potency .
- Quinoxaline functionalization : Chlorine at position 2 improves electrophilicity for nucleophilic substitutions, enhancing synthetic versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
